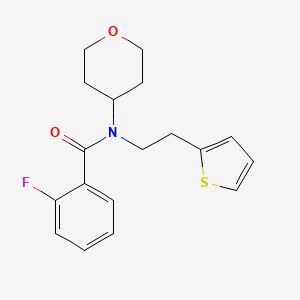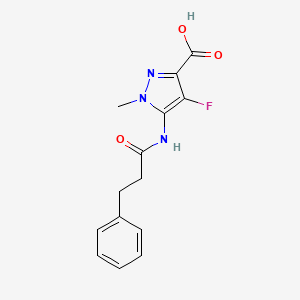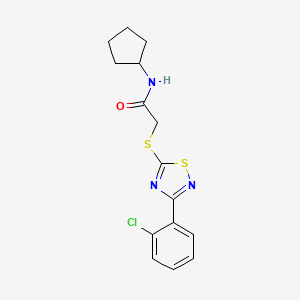
2-Bromo-5-(2,2,2-trifluoroethoxy)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-5-(2,2,2-trifluoroethoxy)pyrazine” is a chemical compound with the CAS Number: 1701582-64-0 . It has a molecular weight of 256.02 . The IUPAC name for this compound is 2-bromo-5-(2,2,2-trifluoroethoxy)pyridine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5BrF3NO/c8-6-2-1-5(3-12-6)13-4-7(9,10)11/h1-3H,4H2 . This code provides a specific textual representation of the compound’s molecular structure.It is typically stored at room temperature in an inert atmosphere . The physical form can be liquid, semi-solid, solid, or lump .
Applications De Recherche Scientifique
Precursors for Heterocyclic Synthesis
Pyrazine derivatives serve as versatile precursors for synthesizing a wide range of heterocyclic compounds. Martins et al. (2013) utilized brominated trihalomethylenones, similar in reactivity to the mentioned pyrazine derivative, to synthesize 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, demonstrating the use of such compounds in creating valuable heterocyclic structures with potential applications in drug design and material science (Martins et al., 2013).
Ligand for Metal Complexes
Pyrazine derivatives also find applications in the synthesis of metal complexes. Stagni et al. (2008) reported on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands derived from pyrazine, highlighting their importance in the development of materials for organic light-emitting devices (OLEDs) and other optoelectronic applications (Stagni et al., 2008).
Corrosion Inhibition
On the more applied side, pyrazine derivatives are investigated for their corrosion inhibitory properties. Saha et al. (2016) and Obot et al. (2014) explored various pyrazine derivatives for their potential as corrosion inhibitors, indicating the broader applicability of these compounds in industrial applications, such as in the protection of metals and alloys (Saha et al., 2016); (Obot & Gasem, 2014).
Material Science Applications
Moreover, pyrazine derivatives are instrumental in material science, especially in the synthesis of polymers and optoelectronic materials. Meti et al. (2017) and Zhou et al. (2010) detailed the synthesis of dipyrrolopyrazine and thieno[3,4-b]pyrazine-based donor−acceptor copolymers, respectively, emphasizing their significance in photovoltaic devices and organic electronics (Meti et al., 2017); (Zhou et al., 2010).
Analytical and Spectroscopic Tools
Jones et al. (1996) explored the synthesis of trifluoromethylazoles, including pyrazine derivatives, for determining pKa values using 19F NMR spectroscopy, showcasing the utility of these compounds in analytical chemistry (Jones et al., 1996).
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding getting the compound in eyes, on skin, or clothing, and avoiding ingestion and inhalation .
Mécanisme D'action
Target of Action
It is used as a reactant in the preparation of oxazoline and thiazoline derivatives , which are known to have insecticidal and acaricidal properties .
Mode of Action
Based on its use in the synthesis of oxazoline and thiazoline derivatives , it can be inferred that it may interact with its targets by donating its bromine atom during the synthesis process. This could result in changes to the target molecules, potentially altering their function.
Biochemical Pathways
Given its use in the synthesis of insecticides and acaricides , it may be involved in pathways related to the nervous system of insects and mites.
Result of Action
Its use in the synthesis of insecticides and acaricides suggests that it may contribute to the disruption of normal physiological processes in insects and mites .
Propriétés
IUPAC Name |
2-bromo-5-(2,2,2-trifluoroethoxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-4-1-12-5(2-11-4)13-3-6(8,9)10/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKUFKCVEFPKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide](/img/no-structure.png)
![3-(3-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2746943.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2746944.png)
![Dimethyl 5-{[{[amino(imino)methyl]amino}-(imino)methyl]amino}isophthalate](/img/structure/B2746945.png)
![NCGC00385212-01_C52H82O21_Hexopyranose, 1-O-[[10-[[O--6-deoxyhexopyranosyl-(1->4)-O-[pentopyranosyl-(1->3)]hexopyranosyl]oxy]-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydro-6a,6b,9,9,12a-pentamethyl-2-methylene-4a(2H)-picenyl]carbonyl]-](/img/structure/B2746946.png)



![4-[(4-Methylpyrazol-1-yl)methyl]-1-prop-2-ynylpiperidine](/img/structure/B2746955.png)

![5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2746959.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2746961.png)
